Molecular Weight and Physical Form Comparison
The target compound, 4-(ethanesulfonyl)benzene-1,2-diamine, exhibits a distinct molecular weight and physical form compared to the commonly available 4-(methylsulfonyl)benzene-1,2-diamine analog . These fundamental properties directly impact handling, purification, and formulation considerations during synthetic workflows [1].
| Evidence Dimension | Molecular Weight |
|---|---|
| Target Compound Data | 200.26 g/mol |
| Comparator Or Baseline | 4-(Methylsulfonyl)benzene-1,2-diamine: 186.23 g/mol |
| Quantified Difference | 14.03 g/mol higher for target compound |
| Conditions | Calculated from molecular formula (C₈H₁₂N₂O₂S vs C₇H₁₀N₂O₂S) |
Why This Matters
Ensures procurement of the correct intermediate, preventing synthetic failures due to mismatched stoichiometry or unexpected physical behavior.
- [1] Mol-Instincts. 4-(ethylsulfonyl)benzene-1,2-diamine Structure. View Source
